Cas no 1935882-16-8 (4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-)

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- is a heterocyclic compound featuring a pyrimidine core functionalized with a carboxylic acid group and a tetrahydro-2H-thiopyran moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of the thiopyran ring enhances lipophilicity, which may improve membrane permeability in bioactive applications. The carboxylic acid group offers versatility for further derivatization, enabling the formation of amides, esters, or other functionalized intermediates. Its stable dihydro-6-oxo configuration ensures compatibility with a range of synthetic conditions. This compound is particularly valuable for researchers exploring novel heterocyclic scaffolds in medicinal chemistry or material science.
4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- structure
1935882-16-8 structure
商品名:4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-
CAS番号:1935882-16-8
MF:C10H12N2O3S
メガワット:240.278881072998
CID:5276591

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-
    • インチ: 1S/C10H12N2O3S/c13-8-5-6(10(14)15)11-9(12-8)7-3-1-2-4-16-7/h5,7H,1-4H2,(H,14,15)(H,11,12,13)
    • InChIKey: COYIXUJLLMJCEL-UHFFFAOYSA-N
    • ほほえんだ: C1(C2SCCCC2)NC(=O)C=C(C(O)=O)N=1

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-686663-0.1g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
0.1g
$1119.0 2023-03-10
Enamine
EN300-686344-5.0g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
5.0g
$3687.0 2023-03-10
Enamine
EN300-686208-0.05g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
0.05g
$1068.0 2023-03-10
Enamine
EN300-686663-0.5g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
0.5g
$1221.0 2023-03-10
Enamine
EN300-686208-0.1g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
0.1g
$1119.0 2023-03-10
Enamine
EN300-686208-1.0g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
1g
$0.0 2023-06-07
Enamine
EN300-686208-5.0g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
5.0g
$3687.0 2023-03-10
Enamine
EN300-686344-0.5g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
0.5g
$1221.0 2023-03-10
Enamine
EN300-686344-1.0g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
1.0g
$1272.0 2023-03-10
Enamine
EN300-686344-10.0g
6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
1935882-16-8
10.0g
$5467.0 2023-03-10

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- 関連文献

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-に関する追加情報

4-Pyrimidinecarboxylic Acid, 1,6-Dihydro-6-Oxo-2-(Tetrahydro-2H-Thiopyran-2-Yl): A Comprehensive Overview

The compound 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl), with the CAS number 1935882-16-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug discovery and material science. The structure of this compound is characterized by a pyrimidine ring system with a carboxylic acid group at position 4 and a tetrahydrothiopyran substituent at position 2. These structural features make it a unique candidate for exploring its biological activities and chemical properties.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The tetrahydrothiopyran group attached to the pyrimidine ring introduces additional flexibility and hydrophobicity, which can enhance the molecule's bioavailability and binding affinity to target proteins. This makes 4-Pyrimidinecarboxylic acid a promising lead compound for further optimization in drug design.

One of the key areas of research involving this compound is its potential role in inhibiting enzymes associated with neurodegenerative diseases. For instance, studies have shown that certain pyrimidine derivatives can modulate the activity of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The tetrahydrothiopyran substituent in this compound may enhance its ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.

In addition to its biological applications, 4-Pyrimidinecarboxylic acid has also been explored for its electronic properties. The conjugated system within the pyrimidine ring can exhibit semiconductor-like behavior under specific conditions, making it a candidate for use in organic electronics. Researchers are investigating how the substitution pattern on the pyrimidine ring affects its electronic properties, with particular interest in the influence of the tetrahydrothiopyran group.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of pyrimidine derivatives, including 4-Pyrimidinecarboxylic acid. These methods not only improve yield but also reduce environmental impact, aligning with green chemistry principles.

Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of 4-Pyrimidinecarboxylic acid. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, guiding experimental efforts toward optimizing its properties for specific applications.

In conclusion, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl) is a versatile compound with potential applications across multiple fields. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in organic chemistry and pharmacology.

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